3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride
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Overview
Description
3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C11H23ClN2O and a molecular weight of 234.77 . It is known for its unique chemical structure, which includes a piperidine ring and a butanamido group.
Preparation Methods
The synthesis of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride typically involves multiple steps. One common synthetic route includes the functionalization of unsaturated intermediates, which often requires a one-pot reaction . The reaction conditions for this synthesis may involve the use of palladium-catalyzed hydrogenation, which can be interrupted by water to yield piperidinones . Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is studied for its potential therapeutic effects, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride can be compared with other similar compounds, such as piperidine derivatives. These compounds share a common piperidine ring structure but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of a piperidine ring and a butanamido group, which imparts distinct chemical and biological properties. Similar compounds include 3,3-Dimethyl-N-(piperidin-4-yl)butanamide and other piperidine-based amides .
Properties
IUPAC Name |
3,3-dimethyl-N-piperidin-4-ylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)8-10(14)13-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQAVQZODJTELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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